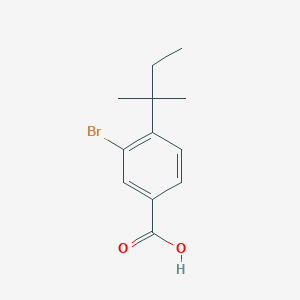

3-Bromo-4-(tert-pentyl)benzoic acid

CAS No.: 1131594-07-4

Cat. No.: VC15916120

Molecular Formula: C12H15BrO2

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131594-07-4 |

|---|---|

| Molecular Formula | C12H15BrO2 |

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | 3-bromo-4-(2-methylbutan-2-yl)benzoic acid |

| Standard InChI | InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15) |

| Standard InChI Key | KPSYSWOTOXJBJE-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br |

Introduction

3-Bromo-4-(tert-pentyl)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a tert-pentyl group attached to a benzoic acid framework. Its molecular formula is C12H15BrO2, and it has a molecular weight of approximately 271.15 g/mol . This compound is notable for its unique structure, which combines both halogen and branched alkyl functionalities, making it of interest in various chemical applications.

Synthesis and Preparation

The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves multi-step organic reactions. While specific synthesis details are not widely documented in the provided sources, it generally involves the introduction of a bromine atom and a tert-pentyl group onto a benzoic acid backbone through various organic transformations.

Potential Applications

3-Bromo-4-(tert-pentyl)benzoic acid could have potential applications in several fields due to its unique structure:

-

Pharmaceuticals: Its halogenated and alkylated structure might be useful in drug design, particularly in the development of compounds with specific biological activities.

-

Materials Science: The compound's chemical properties could be exploited in the synthesis of polymers or other materials with tailored properties.

-

Biological Studies: It might serve as a probe or reagent in biochemical assays due to its ability to interact with biological molecules.

Comparison with Similar Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Bromo-4-(tert-butyl)benzoic acid | 38473-89-1 | Contains a tert-butyl group; lower molecular weight. |

| 2-Bromo-4-(tert-butyl)benzoic acid | 6332-96-3 | Different position of bromine; potential for different reactivity. |

| 4-Bromo-1-naphthalenecarboxylic acid | 16650-55-8 | Naphthalene backbone; different physical properties. |

| 3-Bromo-4-methylbenzoic acid | 6200-23-5 | Contains a methyl group instead of tert-pentyl; simpler structure. |

These comparisons highlight the uniqueness of 3-Bromo-4-(tert-pentyl)benzoic acid due to its branched alkyl chain and specific bromination position, which may influence its chemical behavior and potential applications differently from its analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume